molecular formula C21H23N3O4S B5138932 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate

Katalognummer B5138932
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: PFJNDHCIEAXRLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate, also known as ABT-724, is a novel drug molecule that has gained significant attention in the field of scientific research. It is a selective agonist for the dopamine D4 receptor, which is primarily found in the brain and is involved in the regulation of mood, cognition, and behavior.

Wirkmechanismus

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate acts as a selective agonist for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system of the brain. Activation of the dopamine D4 receptor leads to the activation of various downstream signaling pathways, including the cAMP/PKA pathway, which is involved in the regulation of mood, cognition, and behavior. 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has been shown to enhance the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the prefrontal cortex and limbic system. It has also been shown to improve cognitive function and reduce impulsivity in animal models of ADHD and schizophrenia. Additionally, 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a therapeutic agent for drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate is its high selectivity and affinity for the dopamine D4 receptor, which allows for more precise targeting of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the potential side effects of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for research on 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate, including the development of more potent and selective agonists for the dopamine D4 receptor, the investigation of its potential use in the treatment of other psychiatric and neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, further research is needed to determine the safety and efficacy of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate in human clinical trials, which will be critical for its potential use as a therapeutic agent in the future.

Synthesemethoden

The synthesis of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate involves several steps, starting with the reaction of 4-chloro-1,2-benzisothiazol-3(2H)-one with piperazine in the presence of a base. The resulting intermediate is then reacted with 1-methylethyl benzoate to obtain 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate. The purity of the final product is confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is believed to play a key role in the pathophysiology of these disorders. 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has also been investigated for its potential use in the treatment of drug addiction, as the dopamine D4 receptor has been implicated in the reward pathway of the brain.

Eigenschaften

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16(28-21(25)17-7-3-2-4-8-17)15-23-11-13-24(14-12-23)20-18-9-5-6-10-19(18)29(26,27)22-20/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJNDHCIEAXRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-2-yl benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.